molecular formula C16H8Br2 B1582538 1,4-Bis(4-bromophenyl)-1,3-butadiyne CAS No. 959-88-6

1,4-Bis(4-bromophenyl)-1,3-butadiyne

Cat. No. B1582538
CAS RN: 959-88-6
M. Wt: 360.04 g/mol
InChI Key: IIERBCCHBFZMQZ-UHFFFAOYSA-N
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Description

1,4-Bis(4-bromophenyl)-1,3-butadiyne is a chemical compound with the molecular formula C16H8Br2. It has a molecular weight of 360.05 .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-bromophenyl)-1,3-butadiyne consists of a butadiyne core with two bromophenyl groups attached at the 1 and 4 positions .


Physical And Chemical Properties Analysis

1,4-Bis(4-bromophenyl)-1,3-butadiyne is a crystal form with a melting point of 265°C .

Scientific Research Applications

Carbometallation Applications

1,4-Bis(trimethylsilyl)-1,3-butadiyne undergoes carbometallation with trimethylaluminium, using bis(cyclopentadienyl)metal dichloride catalysts. This reaction produces alkenylaluminium intermediates, which can be treated with various electrophiles to yield hydrocarbons with functional groups at specific positions (Kusumoto, Nishide, & Hiyama, 1990).

Bis(diazo) Compounds and Bis(carbenes)

Bis(diazo) compounds incorporated into the 1,4-positions of butadiyne and thiophene have been synthesized. These compounds, when irradiated, generate bis(carbenes) characterized by spectroscopic techniques. These bis(carbenes) exhibit a quinoidal diradical ground state with a small singlet-triplet energy gap, showing increased stability compared to monocarbenes (Itoh et al., 2004).

Ynamide Properties

The synthesis and characterization of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, a novel ynamide, have been conducted. This compound exhibits axial chirality and is stabilized by intermolecular CH-π interactions. Its HOMO/LUMO energy levels and solid-state polymerization properties have been explored, revealing a topochemically initiated polymer chain reaction (Doan et al., 2016).

Formation of Axially Chiral Biheteroaryls

Bis(ketenimines) and bis(carbodiimides) derived from 1,4-bis(2-aminophenyl)-1,3-butadiynes have been synthesized, leading to axially chiral bis(benzocarbazoles) and bis(quinindolines). These compounds offer insight into the formation of mixed biheteroaryls with benzocarbazole and quinindoline units, which are of interest due to their unique chiral properties (Alajarín et al., 2008).

Diacetylene Complexes and Polymerization

The preparation of diacetylene complexes like 1,4-bis(3-ferrocenylphenyl)-1,3-butadiyne and their solid-state polymerization properties have been studied. The molecular structures of these complexes offer insights into potential applications in materials science, particularly in the context of conducting polymers (Liu et al., 2014).

properties

IUPAC Name

1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIERBCCHBFZMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348207
Record name 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-bromophenyl)-1,3-butadiyne

CAS RN

959-88-6
Record name 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(4-bromophenyl)-1,3-butadiyne
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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